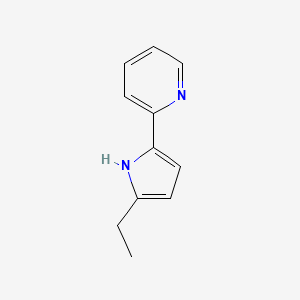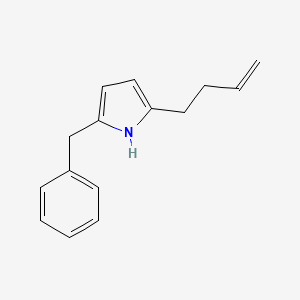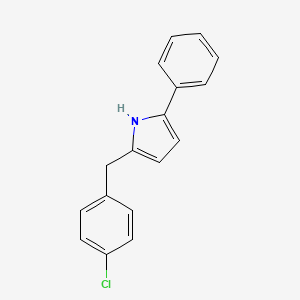
2,6-Diphenyl-4-(4-methoxyphenyl)-5-ethylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diphenyl-4-(4-methoxyphenyl)-5-ethylpyrimidine, also known as 2,6-DPMP or 2,6-DPMPE, is a synthetic compound with a wide variety of applications in scientific research. It is a pyrimidine derivative that has been studied extensively for its biochemical and physiological effects. The compound has a low toxicity profile, making it an attractive choice for researchers looking to study its effects in a lab setting.
科学的研究の応用
2,6-Diphenyl-4-(4-methoxyphenyl)-5-ethylpyrimidine has been studied extensively for its potential applications in scientific research. It has been used as a tool to study the biochemical and physiological effects of various compounds, as well as to study the effects of oxidative stress on cells. In addition, the compound has been used in studies of drug metabolism and drug-drug interactions, as well as in studies of drug absorption and distribution.
作用機序
The exact mechanism of action of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-ethylpyrimidine is not yet fully understood. However, it is believed that the compound acts as an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. In addition, the compound may also act as an antioxidant, preventing the formation of free radicals and other reactive oxygen species.
Biochemical and Physiological Effects
This compound has been studied extensively for its biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. In addition, the compound has been shown to have antioxidant properties, which may protect cells from oxidative stress. Finally, the compound has been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
The use of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-ethylpyrimidine in lab experiments has several advantages. First, the compound has a low toxicity profile, making it safe to use in lab settings. In addition, the compound has a wide variety of applications in scientific research, making it an attractive choice for researchers. Finally, the compound is relatively easy to synthesize, making it readily available for use in experiments.
However, the use of this compound in lab experiments also has some limitations. First, the compound is relatively expensive, making it cost-prohibitive for some experiments. In addition, the compound’s exact mechanism of action is not yet fully understood, making it difficult to predict its effects in certain situations. Finally, the compound’s effects may vary depending on the concentration of the compound used.
将来の方向性
There are a number of potential future directions for research on 2,6-Diphenyl-4-(4-methoxyphenyl)-5-ethylpyrimidine. First, further research is needed to better understand the compound’s mechanism of action. In addition, further studies are needed to determine the compound’s effects on various diseases and conditions. Finally, further research is needed to develop new and improved methods for synthesizing the compound.
合成法
2,6-Diphenyl-4-(4-methoxyphenyl)-5-ethylpyrimidine is synthesized via a multi-step process that begins with the reaction of 2,6-dichloropyrimidine and 4-methoxyphenylmagnesium chloride. This reaction produces a mixture of the desired product, this compound, and the byproduct, 4-chloro-2,6-diphenylpyrimidine. The mixture is then purified using recrystallization and column chromatography, resulting in a pure sample of this compound.
特性
IUPAC Name |
5-ethyl-4-(4-methoxyphenyl)-2,6-diphenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O/c1-3-22-23(18-10-6-4-7-11-18)26-25(20-12-8-5-9-13-20)27-24(22)19-14-16-21(28-2)17-15-19/h4-17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSFQRXVDMWKIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1C2=CC=C(C=C2)OC)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














